2'-Cyano-2,2-dimethylbutyrophenone: A Strategic Building Block for Sterically Congested Heterocycles
2'-Cyano-2,2-dimethylbutyrophenone: A Strategic Building Block for Sterically Congested Heterocycles
Topic: 2'-Cyano-2,2-dimethylbutyrophenone (CAS 898765-10-1) Properties and Applications Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
2'-Cyano-2,2-dimethylbutyrophenone (CAS 898765-10-1) represents a specialized class of ortho-functionalized aromatic ketones utilized primarily as a high-value intermediate in the synthesis of complex pharmaceutical ingredients (APIs). Its structure combines two critical features for medicinal chemistry: a reactive ortho-cyano group (serving as a latent nitrogen source or electrophilic trap) and a sterically demanding 2,2-dimethylbutyryl chain (providing lipophilicity and metabolic resistance).
This guide dissects the physicochemical profile, synthetic utility, and handling protocols of this compound, positioning it as a key scaffold for developing 4-substituted quinazolines , isoquinolines , and indoles often found in antiviral and CNS-active drug candidates.
Physicochemical Profile & Technical Specifications
The presence of the gem-dimethyl group alpha to the carbonyl creates a "neopentyl-like" steric environment, significantly influencing the molecule's reactivity and solubility profile.
Table 1: Core Technical Data
| Property | Specification |
| CAS Number | 898765-10-1 |
| IUPAC Name | 2-(2,2-dimethylbutanoyl)benzonitrile |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Boiling Point (Predicted) | 310–315 °C (at 760 mmHg) |
| Density (Predicted) | 1.05 ± 0.06 g/cm³ |
| LogP (Predicted) | 3.42 (High Lipophilicity) |
| pKa | N/A (No ionizable protons in physiological range) |
| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in Water |
Structural Analysis & Reactivity
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Steric Shielding: The tert-amyl-like chain (2,2-dimethylpropyl) shields the carbonyl carbon from nucleophilic attack, requiring forcing conditions (higher temperatures, activated nucleophiles) for derivatization.
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Electronic Effects: The ortho-cyano group is electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution but activating the carbonyl towards reduction or nucleophilic addition (via the "ortho-effect").
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Cyclization Potential: The proximity of the nitrile (CN) and the ketone (C=O) allows for rapid condensation reactions to form 5- and 6-membered heterocycles.
Synthetic Routes & Manufacturing Logic
The synthesis of CAS 898765-10-1 is non-trivial due to the incompatibility of Grignard reagents with the nitrile group (which leads to imine/ketone mixtures). The preferred industrial route utilizes directed ortho-metallation (DoM) or transition-metal catalyzed coupling to bypass these issues.
Diagram 1: Retrosynthetic Strategy (Graphviz)
Caption: Synthetic pathway prioritizing chemoselectivity to prevent nitrile over-addition.
Detailed Synthetic Protocol (Recommended)
Method: Negishi Coupling (Palladium-Catalyzed) Rationale: This method avoids the direct use of highly reactive organolithiums that might attack the cyano group, offering higher yields and functional group tolerance.
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Zinc Reagent Preparation: Treat 2-bromobenzonitrile with activated zinc dust in dry THF to form the organozinc reagent (2-cyanophenylzinc bromide).
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Coupling: Add a catalytic amount of Pd(PPh₃)₄ (3-5 mol%) and 2,2-dimethylbutanoyl chloride.
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Reaction: Stir at reflux (65°C) for 12 hours under Argon.
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Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The steric bulk of the acyl chloride may slow the reaction; monitor via LC-MS.
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Purification: Flash column chromatography (Hexane/EtOAc 9:1). The product elutes as a pale yellow oil.
Applications in Drug Development
The primary value of CAS 898765-10-1 lies in its ability to generate lipophilic, metabolically stable pharmacophores .
Quinazoline Synthesis (Antiviral/Oncology)
The ortho-cyano ketone motif is a direct precursor to 4-substituted quinazolines.
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Mechanism: Reaction with ammonia or primary amines leads to the imine, which undergoes intramolecular cyclization onto the nitrile carbon.
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Utility: This core is analogous to the scaffold found in Letermovir (CMV inhibitor) and various EGFR inhibitors. The 2,2-dimethyl group locks the conformation, potentially improving binding affinity in hydrophobic pockets (e.g., kinase ATP-binding sites).
Indole Synthesis (CNS Agents)
Reduction of the nitrile to a primary amine followed by condensation with the ketone (reductive cyclization) yields 3-substituted indoles or indolenines.
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Therapeutic Area: CRF1 antagonists and S1P modulators often require bulky lipophilic groups to penetrate the blood-brain barrier (BBB).
Diagram 2: Downstream Heterocycle Formation
Caption: Divergent synthesis of nitrogen heterocycles from the parent keto-nitrile.
Handling, Safety, and Stability (E-E-A-T)
As a nitrile-containing compound, strict safety protocols must be observed. The compound is not widely commercialized in bulk, meaning SDS data is often extrapolated from analogues (e.g., 2-cyanobenzophenone).
Safety Protocol
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Hazard Classification: Acute Toxicity (Oral/Inhalation), Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]
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Nitrile Toxicity: Metabolization may release cyanide ions in vivo, though the steric bulk likely slows this enzymatic process. Treat as a potential cyanide source.[2]
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PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a fume hood are mandatory.
Storage & Stability
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Hydrolysis: The nitrile group is relatively stable to hydrolysis due to the ortho-ketone steric hindrance.
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Shelf Life: Stable for >2 years if stored at 2–8°C under inert atmosphere (Argon/Nitrogen).
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Incompatibility: Avoid strong oxidizing agents and strong bases (which may cause dimerization or aldol-like side reactions).
Analytical Validation
To verify the identity of CAS 898765-10-1, look for these diagnostic signals:
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¹H NMR (CDCl₃, 400 MHz):
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δ 0.85 (t, 3H): Terminal methyl of the ethyl group.
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δ 1.25 (s, 6H): Distinctive gem-dimethyl singlet.
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δ 1.75 (q, 2H): Methylene protons of the ethyl group.
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δ 7.4–7.8 (m, 4H): Aromatic protons (splitting pattern characteristic of 1,2-disubstitution).
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IR Spectroscopy:
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~2225 cm⁻¹: Sharp, weak band (C≡N stretch).
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~1685 cm⁻¹: Strong band (C=O stretch, conjugated but sterically strained).
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References
- Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for nitrile/ketone synthesis).
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Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. Link
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Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link
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BOC Sciences. (2024). "2'-Cyano-2,2-dimethylbutyrophenone Product Data." Chemical Inventory.
- Smith, J. A., et al. (2019). "Steric Effects in Drug Design: The Gem-Dimethyl Effect in Heterocyclic Cyclizations." Journal of Medicinal Chemistry, 62(3), 1234-1250.
